1-(Ethylthio)-5-phenylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)-5-phenylpentan-2-amine is an organic compound characterized by the presence of an ethylthio group attached to a pentan-2-amine backbone with a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-5-phenylpentan-2-amine typically involves the alkylation of a suitable amine precursor with an ethylthio group. One common method is the reaction of 5-phenylpentan-2-amine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-5-phenylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Ethylthio)-5-phenylpentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-5-phenylpentan-2-amine involves its interaction with specific molecular targets. The ethylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
1-(Methylthio)-5-phenylpentan-2-amine: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-5-phenylhexan-2-amine: Similar structure with an additional carbon in the backbone.
1-(Ethylthio)-4-phenylbutan-2-amine: Similar structure with one less carbon in the backbone.
Uniqueness: 1-(Ethylthio)-5-phenylpentan-2-amine is unique due to the specific positioning of the ethylthio and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
1-ethylsulfanyl-5-phenylpentan-2-amine |
InChI |
InChI=1S/C13H21NS/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11,14H2,1H3 |
InChI Key |
ZNUPFQWSOQEINI-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CCCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.